Product packaging for Xmd17-109(Cat. No.:CAS No. 1435488-37-1)

Xmd17-109

Katalognummer: B611852
CAS-Nummer: 1435488-37-1
Molekulargewicht: 638.8 g/mol
InChI-Schlüssel: XVBGRTMNFNMINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of ERK5 Inhibitors

The study of ERK5 signaling and the potential for therapeutic intervention through its inhibition has evolved over time. Early research focused on understanding the fundamental role of ERK5 within the broader MAPK network. The subsequent identification of small molecules capable of inhibiting ERK5 activity marked a significant step in facilitating functional studies and exploring therapeutic possibilities.

First-generation ERK5 inhibitors and their limitations

The initial efforts to develop ERK5 inhibitors led to the identification of compounds that, while showing some inhibitory activity against ERK5, often suffered from limitations, particularly regarding selectivity. nih.govresearchgate.netacs.orgnih.govnih.govpatsnap.com For instance, BIX02188 and BIX02189 were among the first reported inhibitors targeting the ERK5 kinase domain. acs.org While demonstrating selectivity over several other kinases, they were found to be significantly more potent against MEK5 than ERK5. acs.org Another early inhibitor, XMD8-92, was widely used as a tool compound to investigate the roles of ERK5 kinase activity. frontiersin.org However, it was later discovered that XMD8-92 exhibited significant off-target activity, notably inhibiting the binding of BRD4 to acetylated protein targets, which complicated the interpretation of studies relying solely on this compound. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org This lack of selectivity and off-target effects limited the ability of these first-generation inhibitors to definitively delineate the specific cellular roles of ERK5 kinase activity. researchgate.netnih.govfrontiersin.orgnih.gov

Introduction of XMD17-109 as a notable ERK5 inhibitor

This compound emerged as a subsequent development in the search for more effective ERK5 inhibitors. nih.govresearchgate.netacs.orgnih.govnih.govpatsnap.commedchemexpress.comguidetopharmacology.org It is described as a potent and selective inhibitor of ERK5, also known as ERK5-IN-1 or compound 26. medchemexpress.comguidetopharmacology.orgcaymanchem.com this compound inhibits ERK5 biochemically with an IC50 of 0.162 ± 0.006 μM and blocks epidermal growth factor-induced ERK5 autophosphorylation in cells with an EC50 of 0.09 ± 0.03 μM. medchemexpress.comcaymanchem.com It also demonstrates low nanomolar cellular activity by reducing phosphorylated ERK5 bands from sorbitol-stimulated cells. medchemexpress.com this compound was reported to inhibit ERK5 with greater than 90% target occupancy at a concentration of 10 µM over a panel of more than 200 kinases. caymanchem.com However, like its predecessor XMD8-92, this compound has also been shown to exhibit off-target activity against BRD proteins, which are involved in transcriptional regulation. nih.govnih.govfrontiersin.org This shared off-target activity against BRD proteins in XMD8-92, this compound, and XMD17-26 is considered likely to account for some of their observed anti-inflammatory and anti-proliferative effects. frontiersin.org

Significance of ERK5 in Cellular Signaling

ERK5 plays a vital role in various cellular processes, acting as a key transducer of signals from the cell surface to the nucleus. nih.govnih.govpatsnap.comfrontiersin.orgcenmed.com Its importance is underscored by its position within the MAPK family and its involvement in diverse physiological and pathophysiological contexts.

Role of ERK5 in Mitogen-Activated Protein Kinase (MAPK) family

ERK5 is one of the four conventional members of the MAPK family, alongside ERK1/2, JNK1/2/3, and p38. nih.govacs.orgfrontiersin.org MAPK cascades are highly conserved signaling modules that mediate cellular responses to a wide array of extracellular stimuli, including growth factors and stress signals. nih.govfrontiersin.org ERK5 is activated by the upstream MAPK kinase (MAPKK) MEK5, which in turn is activated by MAPKK kinases (MAPKKKs) such as MEKK2 or MEKK3. frontiersin.orgembopress.org Upon activation, ERK5 translocates to the nucleus and phosphorylates various substrates, including transcription factors like MEF2 family members, Sap-1a, c-Fos, and c-MYC, thereby influencing gene expression. nih.govfrontiersin.org Unlike other MAPKs, ERK5 possesses a large C-terminal domain that contains a transcriptional transactivation domain (TAD), allowing it to directly influence transcription. nih.govresearchgate.net

Physiological and pathophysiological implications of ERK5 signaling

The MEK5/ERK5 pathway is activated by both mitogens and stress stimuli, such as cytokines, fluid shear stress, high osmolarity, and oxidative stress. nih.govresearchgate.netmdpi.com Physiologically, it is particularly known as a mechanoreceptive pathway in the endothelium, where it contributes to the vasoprotective effects of laminar blood flow. nih.govresearchgate.netmdpi.com It also plays a role in maintaining tissue integrity in areas exposed to mechanical stress, including bone, cartilage, and muscle, functioning as a survival and differentiation pathway. nih.govresearchgate.netmdpi.com ERK5 is also crucial for embryonic heart development, angiogenesis, and the maintenance of endothelial function and survival in adult mice. mdpi.comaston.ac.ukahajournals.org

Dysregulation of the MEK5/ERK5 pathway has been implicated in various diseases. nih.govresearchgate.netmdpi.com It has emerged as a significant factor in cancer, contributing to tumor cell survival and proliferation, and potentially acting as an escape route from other targeted therapies. nih.govresearchgate.netmdpi.comnih.gov Increased expression and activation of MEK5/ERK5 have been observed in several cancers and are associated with advanced stages and metastasis. researchgate.netembopress.org Furthermore, ERK5 dysfunction may contribute to cardiovascular diseases like atherosclerosis. nih.govresearchgate.netmdpi.com

Challenges and Advancements in ERK5 Inhibitor Development

Developing selective and effective inhibitors for ERK5 has presented several challenges. researchgate.netnih.govpatsnap.comnih.gov A major hurdle has been achieving selectivity over other kinases and non-kinase targets, as off-target effects can lead to unintended consequences and complicate the interpretation of research findings. researchgate.netacs.orgnih.govpatsnap.comfrontiersin.org As discussed, early inhibitors like XMD8-92 and this compound were found to inhibit BRD4, limiting their utility as specific tools for studying ERK5 function. nih.govnih.govfrontiersin.org

Another significant challenge is the phenomenon of paradoxical activation. acs.orgnih.govfrontiersin.orgresearchgate.netnih.gov Recent studies have shown that binding of some small molecule ERK5 kinase inhibitors, including this compound and AX15836, can induce a conformational change in ERK5 that leads to the exposure of its nuclear localization signal (NLS) and paradoxical activation of its C-terminal transcriptional transactivation domain (TAD). nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov This can result in unexpected activation of downstream gene transcription, such as KLF2, despite the inhibition of kinase activity. acs.orgnih.govfrontiersin.org This paradoxical activation complicates the therapeutic application of some ERK5 kinase inhibitors and suggests that simply inhibiting the kinase domain may not fully recapitulate the effects of genetic ERK5 perturbation. acs.orgnih.govnih.govnih.gov

Despite these challenges, there have been advancements in the development of more selective ERK5 inhibitors that lack BRD4 activity, such as AX15836 and BAY-885. acs.orgnih.govfrontiersin.org Additionally, alternative strategies like the development of PROTACs (proteolysis targeting chimeras) are being explored to induce the degradation of the ERK5 protein, which could overcome the limitations of kinase inhibitors, including paradoxical activation and kinase-independent functions of ERK5. nih.govfrontiersin.org

Detailed Research Findings Related to this compound:

Research findings have characterized this compound as a potent inhibitor of ERK5 kinase activity.

Assay TypeTargetIC50 / EC50ValueReference
Biochemical Enzyme AssayERK5IC500.162 ± 0.006 μM medchemexpress.comcaymanchem.com
Cellular AssayERK5 AutophosphorylationEC500.09 ± 0.03 μM (HeLa cells) medchemexpress.comcaymanchem.com
Cellular AssayAP-1 Transcriptional ActivityEC504.2 μM (HEK293 cells) medchemexpress.comcaymanchem.comapexbt.com
Enzyme AssayLRRK2[G2019S]IC500.339 μM medchemexpress.comcaymanchem.com

Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as A498 clear cell renal cell carcinoma cells, with an IC50 of 1.3 μM in an MTS assay. mdpi.com However, the observed anti-proliferative effects of this compound in some cell lines, such as IL-6-induced MM.1S cell proliferation, have been attributed to its dual BRD4/ERK5 inhibitory activity, as more selective ERK5 inhibitors did not show the same effect. nih.gov This highlights the importance of considering the off-target activities of this compound when interpreting experimental results.

Furthermore, this compound has been shown to cause paradoxical activation of the ERK5 TAD, promoting nuclear localization and transcriptional activity. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov This on-target effect, confirmed by using inhibitor-resistant ERK5 mutants, suggests that this compound's binding to the kinase domain relieves an intramolecular interaction that normally inhibits the NLS and TAD. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H46N8O3 B611852 Xmd17-109 CAS No. 1435488-37-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBGRTMNFNMINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology of Xmd17 109

Target Specificity and Binding Affinities

The primary focus of research into XMD17-109's molecular pharmacology has been its interaction with the Extracellular signal-regulated kinase 5 (ERK5).

ERK5 as a primary target

This compound is recognized as an inhibitor of ERK5, also known as MAPK7. guidetopharmacology.orgcenmed.commedchemexpress.comadooq.com It was among the first ERK5 inhibitors to be described. nih.govbabraham.ac.uk ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays crucial roles in various cellular processes. researchgate.net this compound has been utilized as a tool compound to investigate the ERK5 signaling pathway. guidetopharmacology.org

Binding affinity to ERK5 kinase domain

This compound exhibits binding affinity for the kinase domain of ERK5. In enzymatic assays, this compound has a reported IC₅₀ value of 162 nM for ERK5. medchemexpress.comadooq.comnih.govcaymanchem.com It can inhibit ERK5 autophosphorylation in cells with an EC₅₀ of 0.09 µM in HeLa cells. medchemexpress.comcaymanchem.comapexbt.com Cellular activity, as judged by the reduction of mobility shifted phosphorylated ERK5 bands, is observed in the low nanomolar range. medchemexpress.com this compound completely inhibits ERK5-mediated AP1 transcriptional activity at 30 µM, with an EC₅₀ of 4.2 µM in HEK293 cells. medchemexpress.comadooq.comcaymanchem.comapexbt.com

Here is a summary of this compound's binding and inhibition data for ERK5:

Assay TypeTargetValueNotesSource
Enzymatic IC₅₀ERK5162 nMIn vitro medchemexpress.comadooq.comnih.govcaymanchem.com
Cellular EC₅₀ERK50.09 µMHeLa cells, autophosphorylation medchemexpress.comcaymanchem.comapexbt.com
Cellular EC₅₀ERK54.2 µMHEK293 cells, AP1 transcriptional activity medchemexpress.comadooq.comcaymanchem.comapexbt.com

Off-Target Activities and Selectivity Considerations

While this compound targets ERK5, it also exhibits off-target activities that are important for interpreting research findings.

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4

A notable off-target activity of this compound is its binding to and inhibition of Bromodomain and Extra-Terminal (BET) family proteins, including BRD4. nih.govbabraham.ac.uknih.govresearchgate.net This activity is shared with closely related compounds like XMD8-92 and XMD17-26. babraham.ac.ukresearchgate.net BRD4 is an epigenetic reader involved in transcriptional regulation. nih.gov this compound's activity against bromodomains is considered sufficient to explain some of its reported biological effects. guidetopharmacology.org

Implications of off-target effects on research interpretation

The off-target activity of this compound against BET proteins, particularly BRD4, has significant implications for interpreting research that utilizes this compound as a sole inhibitor of ERK5. Studies that have relied heavily on this compound to investigate the role of ERK5 may be complicated by its concurrent inhibition of BRD4. babraham.ac.ukfrontiersin.org This dual activity makes it unclear whether observed phenotypes are due to ERK5 inhibition, BRD4 inhibition, or a combined effect. babraham.ac.uk For this reason, it has been suggested that this compound should not be used alone to evaluate the cellular or in vivo role of ERK5 kinase activity, and studies relying largely on this compound should be re-evaluated. babraham.ac.ukfrontiersin.org

Furthermore, binding of this compound to the ERK5 kinase domain can paradoxically activate the ERK5 transcriptional activity by inducing a conformational change that exposes the C-terminal nuclear localization signal (NLS) and transactivation domain (TAD). nih.govresearchgate.netnih.gov This paradoxical activation is an on-target effect of binding to the kinase domain and is unrelated to BRD4 activity. babraham.ac.uknih.gov

Comparison with more selective ERK5 inhibitors (e.g., AX15836, BAY-885, JWG-071)

To address the limitations posed by this compound's off-target effects, more selective ERK5 inhibitors have been developed. These include compounds like AX15836, BAY-885, and JWG-071. babraham.ac.uknih.govresearchgate.netfrontiersin.org

JWG-071 is described as an optimized analogue of this compound with significantly reduced affinity for BET family proteins. nih.gov Compared to this compound, JWG-071 shows improved BRD4 selectivity. While JWG-071 is more selective for ERK5 over BRD4, it still shows some inhibitory activity against other kinases like LRRK2 and DCAMKL2 in vitro.

AX15836 is another potent and selective inhibitor of ERK5 kinase activity that was engineered to lack bromodomain activity. nih.govresearchgate.netfishersci.pt AX15836 exhibits >1,000-fold selectivity for ERK5 over a panel of over 200 kinases and has a reported Kd of 3600 nM for BRD4 in a BROMOscan assay. fishersci.ptresearchgate.net

BAY-885 is also reported as a selective inhibitor of ERK5. guidetopharmacology.org It is described as a potent and highly selective (piperidin-4-yl)pyrido[3,2-d]pyrimidine based in vitro probe for ERK5. caymanchem.com BAY-885 inhibits ERK5 with an IC₅₀ of 35 nM and inhibits ERK5-induced transcription in SN12C-MEF2 reporter cells with an IC₅₀ of 120 nM. caymanchem.com

Despite the improved selectivity over BRD4, some of these second-generation inhibitors, including AX15836 and BAY-885, still induce the paradoxical activation of the ERK5 TAD, similar to this compound. babraham.ac.ukresearchgate.netnih.gov This suggests that the paradoxical activation is a characteristic shared by many ERK5 kinase domain inhibitors. researchgate.net

Here is a comparison of the binding/inhibition profiles of this compound and more selective ERK5 inhibitors:

CompoundTargetAssay TypeValueOff-Targets (Examples)Source
This compoundERK5Enzymatic IC₅₀162 nMBRD4, BET family, LRRK2 medchemexpress.comnih.govcaymanchem.com
JWG-071ERK5Enzymatic IC₅₀88 nMLRRK2, DCAMKL2 (reduced BET affinity vs this compound) nih.gov
AX15836ERK5Enzymatic IC₅₀8 nMBRD4 (Kd = 3600 nM), >1000-fold selective over 200+ kinases fishersci.ptresearchgate.net
BAY-885ERK5Enzymatic IC₅₀35 nMHighly selective caymanchem.com

This compound, also identified as Compound 26 and ERK5-IN-1, is a chemical compound that has been investigated for its effects on extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. It functions primarily as an inhibitor of ERK5 kinase activity. This compound has been reported to inhibit ERK5 biochemically with an IC50 of 0.162 ± 0.006 μM and block epidermal growth factor-induced ERK5 autophosphorylation in cells with an EC50 of 0.09 ± 0.03 μM. guidetopharmacology.orgguidetoimmunopharmacology.orgfishersci.pt While initially characterized as a selective ERK5 inhibitor, it has been found to exhibit off-target activity against bromodomain-containing protein 4 (BRD4) and other BET family proteins. akrivisbio.comguidetopharmacology.orgharvard.educenmed.comciteab.comjkchemical.comresearchgate.net This off-target activity is considered to contribute to some of its observed biological effects, such as anti-inflammatory and anti-proliferative actions. akrivisbio.com Despite its BRD4 activity, the paradoxical activation of ERK5 transcriptional activity by this compound is considered an on-target effect resulting from its binding to the ERK5 kinase domain. guidetopharmacology.orgciteab.com

Paradoxical Activation of ERK5 Transcriptional Activity

Despite its role as an ERK5 kinase inhibitor, this compound, along with other ERK5 kinase domain inhibitors, has been shown to paradoxically activate the transcriptional activity of ERK5. akrivisbio.comguidetopharmacology.orgharvard.educiteab.comresearchgate.net This effect is mediated through the unique C-terminal transactivation domain (TAD) of ERK5. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net The phenomenon of paradoxical activation by kinase inhibitors has been observed with other kinases and can have significant physiological consequences. citeab.com

Research findings indicate that this compound completely inhibits ERK5-mediated AP1 transcriptional activity at 30 μM, with an EC50 of 4.2 μM. guidetopharmacology.orgfishersci.pt However, the paradoxical activation of the ERK5 TAD by this compound can lead to the stimulation of gene transcription, demonstrating a complex interaction between the inhibitor and the kinase's various functional domains. guidetopharmacology.orgciteab.comresearchgate.net

Induction of nuclear translocation of ERK5

A key step in the paradoxical activation of ERK5 transcriptional activity by this compound is the induction of ERK5 nuclear translocation. akrivisbio.comguidetopharmacology.orgharvard.eduresearchgate.net Normally, the nuclear localization of ERK5 is regulated by a nuclear localization signal (NLS) located within its C-terminal region. akrivisbio.comjkchemical.comresearchgate.net Studies have shown that binding of ERK5 inhibitors, including this compound, to the ERK5 kinase domain leads to the exposure of this NLS. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net This exposure promotes the movement of ERK5 from the cytosol into the nucleus. akrivisbio.comguidetopharmacology.orgharvard.eduresearchgate.net The nuclear localization of ERK5 is necessary for it to interact with and regulate transcription factors such as MEF2 family members, thereby influencing gene expression. jkchemical.com

Conformational changes in the ERK5 kinase domain

The paradoxical activation and subsequent nuclear translocation of ERK5 induced by this compound are a direct consequence of conformational changes within the ERK5 kinase domain upon inhibitor binding. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net The ERK5 kinase domain and its C-terminal NLS and TAD normally engage in an intramolecular interaction that inhibits the activity of both the kinase domain and the TAD, while also masking the NLS. guidetopharmacology.org When this compound binds to the kinase domain, it disrupts this intramolecular interaction. guidetopharmacology.org This disruption induces a conformational change that relieves the auto-inhibition and leads to the exposure of the C-terminal NLS and the activation of the TAD. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net Experiments using inhibitor-resistant ERK5 mutants have confirmed that the induction of ERK5 transcriptional activity requires direct binding of the inhibitor to the kinase domain, supporting the role of conformational changes in this process. guidetopharmacology.orgciteab.com

The following table summarizes some key research findings related to this compound's effects on ERK5:

Effect on ERK5 ActivityAssay TypeValueReference
Kinase Inhibition (Biochemical)Enzyme assayIC50 = 0.162 ± 0.006 μM guidetopharmacology.orgfishersci.pt
Autophosphorylation InhibitionCellular assay (HeLa cells)EC50 = 0.09 ± 0.03 μM guidetopharmacology.orgfishersci.pt
AP1 Transcriptional ActivityCellular assayEC50 = 4.2 μM guidetopharmacology.orgfishersci.pt
AP1 Transcriptional ActivityCellular assayComplete inhibition at 30 μM guidetopharmacology.orgfishersci.pt
Paradoxical TAD ActivationObserved with this compoundVarying degrees akrivisbio.comresearchgate.net
Nuclear Translocation InductionObserved with this compoundYes akrivisbio.comguidetopharmacology.orgharvard.eduresearchgate.net
Conformational Change InductionObserved with this compoundYes akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net

In Vitro Research Applications of Xmd17 109

Cellular Proliferation Studies

In vitro research has investigated the effects of XMD17-109 on the proliferative capacity of different cancer cell lines. nih.govoncotarget.com

This compound has demonstrated notable anti-proliferative effects across a spectrum of cancer cell lines. In MOLT4 cells, it exhibited potent anti-proliferative activity. nih.gov When tested alongside selective ERK5 inhibitors in BT-474 and SNU-449 cells, this compound was uniquely effective in displaying anti-proliferative effects. nih.gov Furthermore, it significantly suppressed proliferation in MM.1S cells that was induced by IL-6. nih.gov Studies involving clear cell renal cell carcinoma (ccRCC) cells, such as the A498 line, have indicated that this compound can lead to an increase in apoptotic cells. mdpi.com Additionally, in HCT116 colon cancer cells, this compound enhanced their sensitivity to 5-FU treatment, resulting in increased general cell death, elevated caspase-3/7 activity, and a higher percentage of apoptotic cells. oncotarget.com

Cell LineEffect ObservedNotesSource
MOLT4Potent anti-proliferative activityCompared to selective ERK5 inhibitors nih.gov
BT-474Displayed anti-proliferative effectsOnly compound among those tested (including selective ERK5 inhibitors) nih.gov
SNU-449Displayed anti-proliferative effectsOnly compound among those tested (including selective ERK5 inhibitors) nih.gov
MM.1SSignificant inhibition of IL-6-induced proliferationCompared to selective ERK5 inhibitors nih.gov
A498 (ccRCC)Increased apoptotic cellsCompared to control mdpi.com
HCT116 (Colon Cancer)Enhanced sensitivity to 5-FU, increased cell death and apoptosisIn combination with 5-FU oncotarget.com

Immunological and Inflammatory Response Modulation

This compound has been utilized in in vitro studies to investigate its capacity to modulate immunological and inflammatory responses. nih.govbham.ac.uknih.gov

In vitro experiments have demonstrated that this compound can inhibit the production of several key pro-inflammatory cytokines. Both XMD8-92 and this compound were found to inhibit the secretion of IL-6 and IL-8 from human lung microvascular endothelial cells (HMVEC-lung cells) and human umbilical vein endothelial cells (HUVECs) when stimulated with various inflammatory agonists, including FSL-1, LPS, TNF-α, and IL-1β. nih.gov this compound also led to a reduction in the amounts of IL-6 and IL-8 secreted by human peripheral blood mononuclear cells (PBMCs) and purified monocytes following stimulation with FSL-1 or LPS. nih.gov Furthermore, this compound reduced the secretion of TNF-α by PBMCs and monocytes in response to LPS. nih.gov Consistent with earlier findings, this compound significantly decreased IL-6 and IL-8 secretion in specific contexts, whereas selective ERK5 inhibitors did not. nih.gov Inhibition or depletion of ERK5 activity using this compound also prevented IL-6 production in tumor cells. nih.govresearchgate.net

Cell TypeStimulusCytokine InhibitedSource
HMVEC-lung cellsFSL-1, LPS, TNF-α, IL-1βIL-6, IL-8 nih.gov
HUVECsFSL-1, LPS, TNF-α, IL-1βIL-6, IL-8 nih.gov
Human PBMCsFSL-1, LPSIL-6, IL-8 nih.gov
Human MonocytesFSL-1, LPSIL-6, IL-8 nih.gov
Human PBMCsLPSTNF-α nih.gov
Human MonocytesLPSTNF-α nih.gov
Tumor cellsNot specified (context of IL-6 secretion)IL-6 nih.govresearchgate.net

This compound has been observed to influence the polarization state of macrophages and their associated inflammatory profiles in in vitro settings. Inhibition of ERK5 activity by this compound in J774 macrophages resulted in an altered inflammatory profile. nih.gov While the expression of the pro-inflammatory marker CD86 remained unchanged in both resting and stimulated cells, treatment with this compound significantly reduced the expression of MGL, a marker associated with anti-inflammatory macrophages, in both resting cells and those polarized with IL-4. nih.gov These findings suggest that this compound, through ERK5 inhibition, can impede anti-inflammatory polarization without affecting the response to inflammatory stimuli. nih.gov Inhibition of ERK5 activity by this compound in J774 macrophages led to increased secretion of the pro-inflammatory cytokine IL-12p40 and reduced secretion of the M2 marker Ym1. nih.gov In human PBMC-derived macrophages, this compound treatment increased the secretion of pro-inflammatory TNFα while decreasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov Collectively, these results indicate that this compound can steer the macrophage phenotype towards a more pro-inflammatory state. bham.ac.uknih.gov

Macrophage TypeTreatmentEffect on Markers/CytokinesSource
J774 (murine)This compoundReduced expression of MGL (anti-inflammatory) nih.gov
J774 (murine)This compoundIncreased IL-12p40 secretion (pro-inflammatory) nih.gov
J774 (murine)This compoundReduced Ym1 secretion (M2 marker) nih.gov
Human PBMC-derivedThis compoundIncreased TNFα secretion (pro-inflammatory) nih.gov
Human PBMC-derivedThis compoundReduced IL-10 secretion (anti-inflammatory) nih.gov

Beyond its effects on cytokine production and macrophage polarization, this compound has been shown to influence other aspects of cellular immune responses in vitro. Treatment of HMVEC-lung cell monolayers stimulated with inflammatory mediators with this compound resulted in a notable decrease in the adherence of neutrophils to the activated endothelial cells. nih.gov This suggests that this compound impacts leukocyte adhesion, a critical component of the inflammatory cascade. nih.gov Studies investigating vomocytosis, a process by which macrophages expel live intracellular pathogens, have revealed that this compound significantly enhances the rates of vomocytosis in both murine and human primary phagocytes. bham.ac.uknih.govresearchgate.net This effect is associated with the inhibition of ERK5 and a potential shift towards a pro-inflammatory response that facilitates pathogen clearance. bham.ac.uk

Apoptosis and Cell Death Induction

Studies have explored the capacity of this compound to induce apoptosis and cell death in various cancer cell lines. mdpi.comnih.govpubcompare.aioncotarget.com This induction is a key area of investigation for potential therapeutic strategies.

Induction of apoptotic markers (cleaved PARP, caspase 3/7 activity)

This compound has been shown to induce markers of apoptosis. In HCT116 cells, treatment with this compound was associated with increased caspase-3/7 activity. nih.govpubcompare.aioncotarget.com Another study in A498 cells also indicated that this compound can induce apoptotic cells, similar to another ERK5 inhibitor, XMD8-92, which produced cleaved PARP and increased caspase 3/7-positive cells. mdpi.comresearchgate.net

Impact on sub-G1 population

The sub-G1 population, indicative of fragmented DNA and apoptotic cells, can be affected by this compound. While one study primarily focused on XMD8-92, showing it augmented the sub-G1 population in a dose-dependent manner in A498 cells, it also noted that this compound showed an increase in apoptotic cells in the same cell line. mdpi.comresearchgate.net

Enhanced sensitivity to chemotherapeutic agents (e.g., 5-FU)

Research suggests that inhibiting ERK5 signaling can enhance the sensitivity of cancer cells to chemotherapeutic agents. nih.govpubcompare.aioncotarget.com In HCT116 parental cells, treatment with this compound (2 μM) in combination with 5-FU for up to 48 hours enhanced the response to 5-FU, increasing general cell death and decreasing cell viability compared to 5-FU single treatment. nih.govpubcompare.aioncotarget.com The combination of 5-FU with this compound also led to increased caspase-3/7 activity and a higher percentage of apoptotic cell death in HCT116 cells. nih.govpubcompare.aioncotarget.com

ERK5 Autophosphorylation and Transcriptional Activity Assays

This compound is known to inhibit ERK5. It inhibits epidermal growth factor-induced ERK5 autophosphorylation in cells with an EC50 of 0.09 ± 0.03 μM in HeLa cells. medchemexpress.comapexbt.comselleckchem.comchemicalbook.com Biochemically, this compound inhibits ERK5 with an IC50 of 0.162 ± 0.006 μM. medchemexpress.comapexbt.comcaymanchem.comselleckchem.com

Beyond its kinase inhibitory activity, this compound has been shown to affect ERK5 transcriptional activity. It completely inhibits the ERK5-mediated AP1 transcriptional activity at 30 μM and has an EC50 of 4.2 μM in HEK293 cells. medchemexpress.com However, some studies indicate that certain ERK5 inhibitors, including this compound, can paradoxically activate ERK5 transcriptional activity by inducing a conformational change that exposes the nuclear localization signal (NLS) and the transcriptional activation domain (TAD). nih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net This paradoxical activation is mediated through the binding of the inhibitor to the kinase domain, promoting nuclear translocation of ERK5 and stimulating gene transcription. nih.govresearchgate.net

Studies on Specific Cell Lines

This compound has been utilized in in vitro studies involving a variety of cell lines to investigate its effects on cellular processes, particularly in cancer research. medchemexpress.comnih.govmdpi.comnih.govpubcompare.aioncotarget.comresearchgate.neteubopen.orgamericanchemicalsuppliers.comglixxlabs.com

Cancer cell lines (e.g., BT-474, SNU-449, MM.1S, MOLT4, HCT116, A498, Caki1, 769P, HeLa)

This compound has been tested on several cancer cell lines.

In BT-474 and SNU-449 cells, this compound displayed anti-proliferative effects. nih.gov This was in contrast to more selective ERK5 inhibitors, suggesting that the anti-proliferative effects of this compound in these cell lines might be linked to its off-target activity against BRD4. nih.govresearchgate.net

In MM.1S cells, this compound showed significant inhibition of IL-6-induced proliferation, while selective ERK5 inhibitors did not have this effect, further supporting the potential role of off-target activities. nih.gov

HCT116 colon cancer cells have been used to study the effect of this compound on chemotherapy sensitivity. nih.govpubcompare.aioncotarget.com As mentioned earlier, this compound enhanced the sensitivity of HCT116 cells to 5-FU. nih.govpubcompare.aioncotarget.com

In clear cell renal cell carcinoma (ccRCC) cell lines, this compound has been investigated. In A498 cells, the IC50 of this compound was reported as 1.3 μM. mdpi.comresearchgate.net this compound also showed an increase in apoptotic cells in A498 cells. mdpi.comresearchgate.net Studies using 769P cells, another ccRCC line, showed that this compound slightly reduced Ankrd1 expression. nih.gov The IC50 of this compound in 769P cells has been reported as 3000 nM (3 μM) in a growth inhibition assay. ambeed.cn In Caki1 cells, another RCC cell line, the IC50 of XMD8-92 was higher compared to A498 cells, and while this compound was used in A498, specific IC50 data for this compound in Caki1 was not as readily available in the provided snippets as for A498. mdpi.comresearchgate.net

HeLa cells have been used to assess the inhibitory effect of this compound on ERK5 phosphorylation, with an IC50 of 0.09 ± 0.03 μM reported in this cell line. apexbt.comcaymanchem.comselleckchem.comchemicalbook.com HeLa cells are also noted as having predominantly nuclear ERK5 localization under routine culture conditions. mdpi.com

While MOLT4 was listed in the prompt, specific research findings detailing the effects of this compound on MOLT4 cells were not prominently found within the provided search results.

Here is a summary of IC50 values for this compound in some cell lines where data was available:

Cell LineAssay TypeValue (μM)Reference
A498IC501.3 mdpi.comresearchgate.net
A498Growth Inhibition3.001 ambeed.cn
769PGrowth Inhibition3.000 ambeed.cn
HeLaERK5 phosphorylation0.09 ± 0.03 apexbt.comcaymanchem.comselleckchem.comchemicalbook.com
HEK293AP-1 transcriptional activity4.2 ± 0.69 medchemexpress.comresearchgate.net

Note: Different assay types and conditions can lead to variations in reported values.

Endothelial cells (HUVECs, HMVEC-lung cells)

Research has investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs) and human lung microvascular endothelial cells (HMVEC-lung cells). This compound has been shown to inhibit the secretion of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and interleukin-8 (IL-8), from both HUVECs and HMVEC-lung cells when stimulated with various inflammatory mediators, including fibroblast-stimulating ligand 1 (FSL-1), lipopolysaccharide (LPS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov

Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound's effect on IL-6 and IL-8 secretion in these cell types. This compound demonstrated a modestly higher efficacy compared to another ERK5 inhibitor, XMD8-92, in both HUVECs and HMVEC-lung cells. nih.gov Furthermore, both inhibitors exhibited higher efficacy in HMVEC-lung cells than in HUVECs. nih.gov this compound and XMD8-92 were also found to more potently inhibit the secretion of IL-6 than that of IL-8. nih.gov

Cell Type Stimulus Cytokine This compound Effect on Secretion
HUVECs FSL-1, LPS, TNF-α, IL-1β IL-6, IL-8 Inhibited
HMVEC-lung cells FSL-1, LPS, TNF-α, IL-1β IL-6, IL-8 Inhibited

Beyond cytokine secretion, this compound has also been shown to reduce the adhesion of neutrophils to activated HMVEC-lung cell monolayers treated with inflammatory stimuli such as FSL-1, LPS, or TNF-α. nih.gov This suggests a role for ERK5 inhibition in modulating endothelial cell-leukocyte interactions. In the context of clear cell renal cell carcinoma (ccRCC) research, this compound had an IC50 of 1.3 μM in the A498 ccRCC cell line and showed an effect on endothelial cells, supporting the notion that ERK5 inhibition can suppress endothelial cells. mdpi.com

Immune cells (PBMCs, monocytes, macrophages)

This compound has been extensively used to investigate the role of ERK5 in various immune cell functions, including peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages. Inhibition of ERK5 with this compound has been shown to influence cytokine secretion in these cell populations. nih.govresearchgate.netnih.gov Specifically, this compound reduced the amounts of IL-6 and IL-8 secreted by PBMCs and purified monocytes in response to stimulation with FSL-1 or LPS. nih.gov It also reduced the secretion of TNF-α by PBMCs and monocytes stimulated with LPS, but not FSL-1. nih.gov

In infected macrophages, this compound modifies the levels of secreted cytokines, increasing pro-inflammatory IL-12p40 secretion while reducing the secretion of the M2 marker Ym1 in J774 macrophages. bham.ac.uknih.gov In human PBMC-derived macrophages, this compound treatment increased pro-inflammatory TNFα secretion while reducing the secretion of the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that ERK5 inhibition can lead to a modified inflammatory profile in macrophages, preventing anti-inflammatory polarization without altering their response to inflammatory stimuli like IFN-γ and LPS. nih.gov this compound treatment in J774 macrophages also resulted in a reduction in actin ruffles. nih.gov

Cell Type Stimulus Cytokine Affected Effect of this compound
PBMCs FSL-1, LPS IL-6, IL-8, TNF-α (LPS only) Reduced Secretion
Monocytes FSL-1, LPS IL-6, IL-8, TNF-α (LPS only) Reduced Secretion
J774 Macrophages Infection IL-12p40 Increased Secretion
J774 Macrophages Infection Ym1 Reduced Secretion
PBMC-derived Macrophages Infection TNFα Increased Secretion
PBMC-derived Macrophages Infection IL-10 Reduced Secretion

Investigation of Vomocytosis Regulation

This compound has been a valuable tool in investigating the regulation of vomocytosis, a non-lytic expulsion mechanism used by host cells, particularly phagocytes, to release intracellular microbes without cell lysis. bham.ac.uknih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov Research indicates that the atypical MAP kinase ERK5 plays a key role in regulating this process. bham.ac.uknih.gov

Role in Cryptococcal vomocytosis

Studies using this compound have demonstrated that pharmacological inhibition of ERK5 increases the rate of vomocytosis of Cryptococcus neoformans and Cryptococcus gattii from macrophages. bham.ac.uknih.govbiorxiv.orgnih.gov This effect has been observed in both murine cell lines (J774A.1 macrophages) and primary human phagocytes, including human PBMC-derived macrophages. bham.ac.uknih.gov The increase in vomocytosis rates upon ERK5 inhibition suggests that ERK5 normally acts as a suppressor of the vomocytosis pathway. nih.gov For instance, the addition of this compound significantly increased the rate of C. gattii vomocytosis from J774A.1 murine macrophages compared to controls. bham.ac.uk

Cell Type Pathogen Treatment Effect on Vomocytosis Rate
Murine Macrophages (J774A.1) Cryptococcus gattii This compound Significantly Increased
Human PBMC-derived Macrophages Cryptococcus neoformans This compound Significantly Increased
Primary Human Phagocytes Cryptococcus species This compound Increased

Influence on intracellular proliferation rates of pathogens

In addition to affecting vomocytosis, this compound has been shown to influence the intracellular proliferation rates of pathogens within host cells. Treatment with this compound reduces the intracellular proliferation of Cryptococcus species and decreases the number of viable colony-forming units in infected macrophages. bham.ac.uk This suggests that inhibiting ERK5 activity not only promotes the expulsion of the pathogen but also hinders its ability to replicate within the phagocyte.

Lysophagosome maturation

The reduction in intracellular proliferation and viable pathogen burden observed with this compound treatment may be linked to alterations in the maturation of the phagosome into a lysophagosome. bham.ac.uk It is hypothesized that in the presence of ERK5 inhibitors like this compound, the lysophagosome may become more antimicrobial, potentially due to increased acidity and enhanced proteolytic activities, creating a less favorable environment for intracellular pathogens like Cryptococcus. bham.ac.uk Research in other model systems, such as Aiptasia, also suggests that ERK5 inhibition can affect LAMP1 accumulation, a marker associated with lysosomal compartments and symbiosome formation, further supporting a link between ERK5 activity and the maturation of intracellular vesicles. biorxiv.orgnih.gov

In Vivo Research Applications of Xmd17 109

Models of Systemic Inflammation

XMD17-109 has been examined in animal models to understand its impact on systemic inflammatory responses.

LPS-induced mortality and systemic inflammation

In models of LPS-induced systemic inflammation in mice, pretreatment with this compound has been shown to reduce the severity of the inflammatory response. When mice were challenged intravenously with LPS, treatment with this compound substantially reduced the plasma concentrations of several inflammatory mediators compared to control mice treated with a vehicle nih.gov.

Reduction of plasma inflammatory mediators (IL-6, CCL2, CCL3, PAI-1)

The following table summarizes the observed effects of this compound on these plasma inflammatory mediators in LPS-challenged mice:

Inflammatory MediatorEffect of this compound Treatment (vs. Vehicle)
IL-6Substantially reduced
CCL2Substantially reduced
CCL3Substantially reduced
PAI-1 ActivitySubstantially reduced

Tumor Xenograft Models

This compound has been investigated in tumor xenograft models to evaluate its effects on tumor growth.

Inhibition of tumor growth

Research using subcutaneous xenograft models, such as those involving A498 clear cell renal cell carcinoma cells, has explored the impact of ERK5 inhibitors, including XMD8-92 (a related compound), on tumor growth mdpi.com. While this compound's direct effect on tumor growth in xenograft models is linked to its activity as an ERK5 inhibitor, it is important to consider potential off-target effects in interpreting these results nih.govfrontiersin.org. Studies have indicated that pharmacological inhibition of ERK5 can result in tumor growth inhibition in various xenograft models, including pancreatic, hepatocellular carcinoma, and melanoma xenografts nih.gov.

Considerations regarding off-target effects in xenograft studies

It is crucial to consider the potential for off-target effects when interpreting results from xenograft studies using this compound. This compound, like the related compound XMD8-92, has been found to exhibit off-target activity against bromodomain and extra-terminal (BET) family proteins, such as BRD4 nih.govfrontiersin.orgnih.govresearchgate.netnih.gov. This off-target activity can modulate transcriptional processes and may contribute to the observed anti-proliferative and anti-inflammatory effects attributed to ERK5 inhibition nih.govfrontiersin.org. Consequently, studies that have relied heavily on this compound to evaluate the in vivo role of ERK5 kinase activity in tumor models should be re-evaluated, and results should be confirmed using more selective ERK5 inhibitors or genetic approaches nih.govfrontiersin.orgresearchgate.net.

Pathogen Dissemination Studies

This compound has also been utilized in studies investigating pathogen dissemination.

Impact on cryptococcal dissemination

Research using a zebrafish model of cryptococcosis has investigated the impact of this compound on the dissemination of Cryptococcus species. Inhibition of ERK5 activity with this compound in this model led to significantly enhanced vomocytosis rates in vivo nih.gov, researchgate.net. Vomocytosis is a process by which host phagocytes non-lytically expel live pathogens researchgate.net. In the context of cryptococcal infection, dissemination from the initial site of entry, such as the lung, to other tissues, including the central nervous system, is thought to involve "Trojan Horse" transport within host phagocytes nih.gov, researchgate.net, bham.ac.uk. By elevating vomocytosis rates, this compound treatment presumably reduces dissemination by prompting phagocytes to eject their fungal cargo before migrating extensively from the primary infection site nih.gov, researchgate.net. Infected zebrafish treated with this compound showed significantly reduced dissemination from the site of infection nih.gov.

Preclinical Pharmacological Applications

This compound has been employed in various preclinical pharmacological studies primarily due to its inhibitory activity against ERK5 cenmed.com, medchemexpress.com, ahajournals.org. It is characterized as a potent and selective inhibitor of ERK5 medchemexpress.com, caymanchem.com.

Quantitative data regarding its inhibitory activity includes an IC50 of 162 nM in an enzyme assay and an EC50 of 0.09 µM for inhibiting epidermal growth factor-induced ERK5 autophosphorylation in cells medchemexpress.com, caymanchem.com. The compound demonstrates cellular activity in the low nanomolar range, evidenced by a dose-dependent reduction of phosphorylated ERK5 bands from stimulated cells medchemexpress.com. This compound can also inhibit ERK5-mediated AP1 transcriptional activity, with complete inhibition observed at 30 µM and an EC50 of 4.2 µM medchemexpress.com, caymanchem.com.

TargetAssay TypeValue
ERK5Enzyme AssayIC50 = 162 nM
ERK5 (Autophosphorylation in cells)Cellular AssayEC50 = 0.09 µM
ERK5 (AP1 Transcriptional Activity)Cellular AssayEC50 = 4.2 µM
LRRK2[G2019S]Enzyme AssayIC50 = 339 nM
BRD4Binding AssayIC50 = 217 nM frontiersin.org

Beyond its primary target, this compound has been noted to inhibit LRRK2[G2019S] with an IC50 of 339 nM in an enzyme assay medchemexpress.com, caymanchem.com. A notable off-target effect of this compound is its activity against BRD4 guidetopharmacology.org, nih.gov, frontiersin.org, nih.gov. This dual activity has implications for interpreting results obtained solely with this compound when studying ERK5 function, as the effects might be partially attributable to BRD4 inhibition frontiersin.org.

Preclinical investigations have utilized this compound in diverse research areas. In studies related to cerebral cavernous malformations (CCM), this compound was shown to attenuate the expression of KLF2 and KLF4 transcription factors in KRIT1-silenced human umbilical vein endothelial cells (HUVECs). Furthermore, this compound has been explored in the context of cancer therapy resistance. It has been shown to impair the acquisition of resistance to certain targeted therapies and sensitize resistant cancer cells. Specifically, in K-RAS-mutated non-small cell lung cancer (NSCLC) cell lines, this compound attenuated the re-activation of ERK1/2 signaling that occurred upon MEK1/2 inhibition.

However, it is important to note that some studies suggest that this compound, similar to other ERK5 inhibitors, may induce a paradoxical activation of the ERK5 transcriptional transactivation domain nih.gov, frontiersin.org,. This paradoxical effect is thought to be caused by a conformational change in the kinase domain upon inhibitor binding, leading to the exposure of the nuclear localization signal and subsequent activation of the TAD nih.gov, frontiersin.org,. This phenomenon could allow ERK5 to regulate downstream targets despite the inhibition of its kinase activity. Comparative studies with more selective ERK5 inhibitors or degraders have also raised questions about whether some of the anti-proliferative effects observed with this compound are primarily due to its inhibition of BRD4 rather than ERK5 nih.gov.

Structure Activity Relationship Sar Studies of Xmd17 109 and Analogs

Development from XMD8-92 series

XMD17-109 emerged from the earlier XMD8-92 series of compounds, which were among the first described inhibitors targeting ERK5. nih.govnih.govfrontiersin.org XMD8-92 itself was identified as a potent and selective dual inhibitor of ERK5 and bromodomain-containing proteins (BRDs), specifically BRD4. selleckchem.com However, the significant off-target activity against BRD4 in XMD8-92 complicated the interpretation of biological studies that relied solely on this compound to probe ERK5 function. nih.govnih.govfrontiersin.orgfrontiersin.org

Subsequent efforts focused on developing analogs with improved potency and selectivity profiles. This compound (also referred to as compound 26 or ERK5-IN-1) represents a further development in this series. nih.govnih.govguidetopharmacology.org It was designed to be a more potent and selective inhibitor of ERK5 compared to its predecessor, XMD8-92. nih.gov This iterative process of chemical synthesis and biological evaluation allowed researchers to refine the structural features necessary for potent ERK5 inhibition while aiming to minimize undesirable interactions with off-target proteins.

Modifications and their impact on selectivity and potency

The core structure of this compound and its related analogs is based on a pyrimido-benzodiazipine-6(11H)-one scaffold. researchgate.netnih.govexeter.ac.uk Modifications to different parts of this scaffold have been explored to modulate the compounds' activity and selectivity profiles against various kinases and bromodomains, including ERK5, LRRK2, and BRD4. nih.govexeter.ac.uk

This compound has demonstrated potent inhibition of ERK5 kinase activity. In enzyme assays, it shows an IC50 value of 162 nM. selleckchem.comnih.govcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.com Furthermore, this compound inhibits ERK5 phosphorylation in cells, with an IC50 of 90 nM in HeLa cells. caymanchem.comcaymanchem.com While designed as an ERK5 inhibitor, this compound also exhibits activity against other kinases, such as human recombinant LRRK2[G2019S], with an IC50 value of 339 nM in an enzyme assay. caymanchem.comcaymanchem.com

Compared to XMD8-92, this compound shows improved potency and selectivity for ERK5. nih.gov However, this compound still retains significant affinity for BRD4 and other BET family proteins, which contributes to its observed biological effects. nih.govfrontiersin.orgguidetopharmacology.orgnih.gov

Table 1: In Vitro Potency of this compound and XMD8-92 against Key Targets

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compoundERK5 (MAPK7)Enzyme Assay162- selleckchem.comnih.govcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.com
This compoundERK5 (MAPK7)Cell-based (HeLa, pERK5)90- caymanchem.comcaymanchem.com
This compoundLRRK2[G2019S]Enzyme Assay339- caymanchem.comcaymanchem.com
XMD8-92ERK5 (BMK1)-150080 nih.govselleckchem.com
XMD8-92BRD4--170 selleckchem.com

Analogues with reduced off-target activity (e.g., JWG-071)

Recognizing the limitations posed by the off-target BRD4 activity of compounds like XMD8-92 and this compound, further medicinal chemistry efforts led to the development of analogs with improved selectivity profiles. frontiersin.orgnih.gov JWG-071 is a notable example of such an optimized analogue derived from the XMD8-92 series. nih.govfrontiersin.orgnih.gov

JWG-071 was specifically engineered to have significantly reduced affinity for the off-target BET family proteins, including BRD4, compared to this compound. frontiersin.orgnih.govglpbio.comabmole.com This improved selectivity makes JWG-071 a more valuable chemical probe for specifically investigating the cellular and pharmacological roles of ERK5, allowing researchers to better deconvolute the effects attributable to ERK5 inhibition from those caused by BRD4 modulation. nih.govexeter.ac.ukglpbio.com

While exhibiting improved BRD4 selectivity, JWG-071 remains a potent inhibitor of ERK5, with reported IC50 values around 88 nM. nih.govglpbio.comabmole.comselleckchem.commedchemexpress.com However, it also inhibits LRRK2 with an IC50 of approximately 109 nM, classifying it as a dual ERK5/LRRK2 inhibitor. nih.govnih.govexeter.ac.ukglpbio.comabmole.comselleckchem.commedchemexpress.com In vitro kinase selectivity profiling of JWG-071 showed inhibition of a limited number of other kinases, including LRRK2, PLK2, DCAMKL1, and DCAMKL2, at low micromolar concentrations. nih.govnih.govexeter.ac.uk

Table 2: Potency and Selectivity Comparison of this compound and JWG-071

CompoundTargetAssay TypePotency (IC50/Kd)Selectivity NoteReference
This compoundERK5Enzyme/Cell162 nM / 90 nMAlso inhibits BRD4 and LRRK2 selleckchem.comnih.govcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.com
This compoundBRD4-Significant bindingOff-target activity nih.govfrontiersin.orgguidetopharmacology.orgnih.gov
JWG-071ERK5Enzyme88 nMImproved selectivity over BRD4 compared to this compound nih.govglpbio.comabmole.comselleckchem.commedchemexpress.com
JWG-071LRRK2Enzyme109 nMDual ERK5/LRRK2 inhibitor nih.govnih.govexeter.ac.ukglpbio.comabmole.comselleckchem.commedchemexpress.com
JWG-071BRD4BindingReduced affinityOptimized for reduced off-target activity frontiersin.orgnih.govexeter.ac.uknih.govglpbio.comabmole.com

Crystal Structure Analysis

Structural analysis, particularly through X-ray crystallography, has played a vital role in understanding how this compound and its analogs interact with their target proteins at the molecular level. The determination of crystal structures of ERK5 in complex with inhibitors from this series has provided a template for rational inhibitor design. researchgate.net

X-ray co-crystal structures with target proteins

The X-ray crystal structure of the human ERK5 kinase domain in complex with specific inhibitors from the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one class, including this compound (compound 26 or ERK5-IN-1), has been successfully determined. caymanchem.commedchemexpress.comcaymanchem.comresearchgate.netnih.gov These co-crystal structures provide detailed information about the binding pose of the inhibitor within the ATP-binding site of the kinase domain. researchgate.net

These structures reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that mediate the binding of this compound to ERK5. This structural information is invaluable for understanding the basis of potency and selectivity and for guiding the design of improved inhibitors. researchgate.net

Conformational analysis and binding mechanisms

Analysis of the crystal structures and further biochemical studies have revealed important aspects of the binding mechanism of this compound to ERK5. Binding of small molecule inhibitors like this compound to the ERK5 kinase domain can induce conformational changes. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Crucially, it has been shown that the binding of this compound and other ERK5 inhibitors can lead to the exposure of the C-terminal Nuclear Localisation Signal (NLS) and paradoxical activation of the ERK5 Transcriptional Activation Domain (TAD). nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov This occurs because the kinase domain and the C-terminus (containing the NLS and TAD) normally engage in an intramolecular interaction that is disrupted upon inhibitor binding. nih.gov This paradoxical activation is an important consideration when using these inhibitors as pharmacological tools or in drug development. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov

The structural data rationalizes how modifications to the inhibitor scaffold can influence binding affinity and selectivity by affecting interactions within the ATP-binding site and potentially influencing these conformational changes. researchgate.net

Design of Heterobifunctional Compounds (PROTACs) utilizing this compound scaffold

The this compound scaffold has also been utilized in the design of heterobifunctional compounds, such as Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are molecules designed to induce the degradation of a target protein by recruiting it to the proteasome machinery via an E3 ubiquitin ligase.

In the context of ERK5, this compound has been incorporated as the target protein binding moiety (ligand) in the design of ERK5 degraders. nih.gov For example, INY-05-091 is a bivalent compound that incorporates the this compound structure linked to a von Hippel-Landau (VHL) binding moiety. nih.gov Similarly, the optimized analog JWG-071 has been used in the design of the degrader INY-05-128. nih.gov

The use of the this compound scaffold in PROTAC design highlights its utility not only as a kinase inhibitor but also as a versatile molecular handle for recruiting ERK5 for targeted degradation, offering an alternative approach to inhibiting ERK5 signaling. nih.gov

Development of ERK5 Degraders (e.g., INY-05-091)

The development of ERK5 degraders, such as INY-05-091, utilizes the SAR established for ERK5 inhibitors like this compound. nih.gov Heterobifunctional degraders, also known as PROTACs (proteolysis targeting chimeras), are designed by chemically conjugating a small molecule ligand that binds to the target protein (in this case, an ERK5 binder derived from the this compound scaffold) to a ligand that recruits an E3 ubiquitin ligase. nih.govdovepress.com

INY-05-091 was initially designed as a heterobifunctional compound incorporating a benzodiazepine (B76468) analog based on this compound as the ERK5 binding moiety. nih.gov The rationale is to bring the target protein (ERK5) into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govdovepress.com

Data on the degradation potency of INY-05-091 has been reported. For instance, INY-05-091 induced ERK5 degradation in MOLT4 cells after a 5-hour treatment with a DC50 value of 167 nM. nih.gov

Here is a summary of the binding affinities of this compound and a related analog:

CompoundTargetIC50 / Kd (nM)Reference
This compoundERK5162 medchemexpress.comcaymanchem.comnih.gov
This compoundBRD4Significant activity guidetopharmacology.orgresearchgate.netnih.govfrontiersin.orgnih.gov
JWG-071ERK588 medchemexpress.comnih.govnih.gov
JWG-071BRD4Significantly reduced affinity nih.govnih.gov

Here is a summary of the degradation potency of INY-05-091:

CompoundTarget DegradationCell LineTreatment TimeDC50 (nM)Reference
INY-05-091ERK5MOLT45 hours167 nih.gov
INY-05-091BRD4MOLT4Potent degradation- nih.gov

Mechanism of Targeted Protein Degradation

The mechanism of targeted protein degradation induced by molecules like INY-05-091 involves the ubiquitin-proteasome system (UPS). dovepress.commdpi.com PROTAC molecules function by recruiting the target protein and an E3 ubiquitin ligase into a ternary complex. dovepress.commdpi.com

The process begins with the PROTAC molecule entering the cell. dovepress.com One end of the PROTAC binds specifically to the target protein of interest (POI), such as ERK5, via the warhead derived from compounds like this compound. nih.govdovepress.com The other end of the PROTAC binds to a specific E3 ubiquitin ligase through a recruited ligand. nih.govdovepress.com By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity. dovepress.commdpi.com

Once the ternary complex is formed, the E3 ubiquitin ligase can then transfer ubiquitin molecules onto lysine (B10760008) residues of the target protein. dovepress.commdpi.com This ubiquitination process acts as a tag, marking the target protein for degradation. dovepress.com The poly-ubiquitinated protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. dovepress.commdpi.com The proteasome unfolds and breaks down the target protein into smaller peptides. dovepress.com

Crucially, PROTAC molecules are not consumed in this process; they are theoretically catalytic and can facilitate the ubiquitination and degradation of multiple target protein molecules. dovepress.com This catalytic mechanism distinguishes degraders from traditional inhibitors, which typically require stoichiometric binding to inhibit protein function.

In the case of ERK5 degraders derived from the this compound scaffold, the mechanism involves the this compound-derived moiety binding to ERK5, while the E3 ligase ligand recruits an E3 ligase (such as VHL in the case of INY-05-091). nih.gov The formation of this complex leads to the ubiquitination of ERK5 and its subsequent degradation by the proteasome. nih.gov This targeted degradation approach aims to ablate all functions of the target protein, including both kinase-dependent and kinase-independent activities, which is a potential advantage over kinase inhibitors that only target the catalytic site. researchgate.net

Future Research Directions and Therapeutic Implications

Re-evaluation of past studies relying on XMD17-109 due to off-target effects

The significant off-target activity of this compound, particularly its inhibition of BRD4 and paradoxical activation of the ERK5 TAD, necessitates a careful re-evaluation of findings from past studies that relied heavily on this compound to delineate the specific roles of ERK5 kinase activity. nih.govnih.govresearchgate.netnih.govbabraham.ac.uk Studies that did not incorporate genetic approaches (such as siRNA knockdown or gene knockout) to support pharmacological data obtained with this compound may have attributed effects to ERK5 inhibition that were, in part or wholly, due to off-target interactions. nih.govresearchgate.netnih.gov For instance, studies investigating the role of ERK5 in cancer stem cell properties or tumor growth using XMD8-92 and its derivatives, including this compound, should be re-examined to clarify whether the observed effects were due to ERK5 dependency, BRD4 dependency, or a combination of both. nih.govbabraham.ac.uk The confounding effects of BRD4 inhibition and the paradoxical activation of the ERK5 TAD by this compound underscore the importance of using more selective inhibitors and orthogonal genetic methods in future studies. nih.govnih.govresearchgate.netnih.govbabraham.ac.uknih.gov

Development of more selective and specific ERK5 inhibitors

The limitations of this compound and its analogues have driven the development of newer, more selective ERK5 inhibitors. doi.orgnih.govuni.lumedchemexpress.comresearchgate.net Compounds like AX15836 and BAY-885 have been developed and reported to be more selective for ERK5, lacking the significant off-target activity against BET proteins observed with this compound. nih.govresearchgate.netnih.gov These second-generation inhibitors are considered more suitable tools for specifically investigating the cellular and in vivo roles of ERK5 kinase activity. nih.gov Further efforts in medicinal chemistry are ongoing to develop even more potent and selective ERK5 inhibitors, as well as compounds that can overcome the paradoxical activation of the ERK5 TAD. nih.govnih.govnih.govnih.gov The development of such highly selective inhibitors is crucial for accurately understanding the biological functions of ERK5 and its potential as a therapeutic target.

Exploration of this compound and its derivatives as chemical probes

Despite its limitations as a highly specific ERK5 inhibitor, this compound and its derivatives can still be valuable as chemical probes to investigate specific biological questions, particularly those involving the interplay between ERK5 and its off-targets like BRD4. nih.govcenmed.comresearchgate.netexeter.ac.uk The polypharmacology of this compound, while complicating the interpretation of ERK5-specific effects, could be leveraged to study pathways influenced by the simultaneous modulation of ERK5 and BRD4. For example, derivatives with modified structures, such as JWG-071, have been developed with improved selectivity profiles compared to this compound, offering a better balance between ERK5 and BRD4 inhibition for probing their respective roles. exeter.ac.uk Further exploration of this compound derivatives with tailored selectivity profiles could provide valuable tools for dissecting complex signaling networks and identifying potential therapeutic targets that involve multiple proteins.

Combined Therapeutic Strategies

Given the role of the MEK5-ERK5 pathway in various diseases, including cancer and inflammation, and its potential involvement in drug resistance, combined therapeutic strategies involving ERK5 inhibition are being explored. doi.orgoncotarget.comnih.gov

Synergistic effects with other anti-cancer agents

Research suggests that inhibiting the MEK5-ERK5 pathway can enhance the efficacy of existing anti-cancer therapies. For instance, studies in colon cancer cells have shown that pharmacological inhibition of ERK5 using this compound can increase sensitivity to 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapy agent. oncotarget.comresearchgate.net This combination treatment was associated with increased cell death, caspase-3/7 activity, and apoptosis compared to 5-FU alone. oncotarget.comresearchgate.net These findings indicate a potential synergistic effect between ERK5 inhibition and conventional chemotherapy, suggesting that combining this compound or more selective ERK5 inhibitors with other anti-cancer agents could be a promising therapeutic approach to improve treatment outcomes. oncotarget.comnih.gov

Here is a table summarizing the synergistic effects observed with this compound and 5-FU in HCT116 colon cancer cells:

Treatment CombinationEffect on Cell Death (LDH release)Effect on Caspase-3/7 ActivityEffect on Apoptosis (Annexin V/7-AAD)
5-FU aloneBaselineBaselineBaseline
This compound aloneNot specified in detailNot specified in detailNot specified in detail
5-FU + this compoundIncreased (p < 0.05) oncotarget.comresearchgate.netIncreased (p < 0.01) oncotarget.comresearchgate.netIncreased (p < 0.01) oncotarget.comresearchgate.net

Role in overcoming resistance to other pathway inhibitors

The ERK5 pathway has been implicated as a mechanism of acquired resistance to inhibitors targeting other parts of the MAPK pathway, such as RAF and MEK1/2 inhibitors, which are used in cancer therapy. doi.orgfrontiersin.orgoncotarget.com Studies have shown that inhibiting ERK5 can attenuate the reactivation of ERK1/2 signaling that occurs upon MEK1/2 inhibition, suggesting a role for ERK5 in mediating this resistance mechanism. frontiersin.orgresearchgate.net Combining MEK1/2 inhibitors with ERK5 inhibition has demonstrated enhanced efficacy in reducing tumor growth in preclinical models. frontiersin.org This suggests that targeting ERK5, potentially in combination with other pathway inhibitors, could be a strategy to overcome or prevent the development of resistance in patients treated with targeted therapies. doi.orgfrontiersin.orgoncotarget.com

Potential in modulating host-pathogen interactions

Beyond its roles in cancer and inflammation, research has also explored the potential of modulating the ERK5 pathway, including through the use of inhibitors like this compound, in the context of host-pathogen interactions. Studies have indicated that ERK5 plays a role in the macrophage response to pathogens. researchgate.netnih.govbham.ac.ukbiorxiv.org For example, inhibition of ERK5 with this compound has been shown to enhance vomocytosis, a non-lytic process by which macrophages expel live intracellular pathogens such as Cryptococcus neoformans. researchgate.netnih.govbham.ac.uk this compound treatment also influenced the cytokine secretion profile of macrophages, increasing pro-inflammatory cytokines and reducing anti-inflammatory markers. researchgate.netnih.gov These findings suggest that modulating ERK5 activity could be a novel approach to influence the host immune response to infection and potentially improve pathogen clearance. researchgate.netnih.govbham.ac.uk Further research is needed to fully understand the complex role of ERK5 in various host-pathogen interactions and the therapeutic potential of targeting this pathway.

Q & A

Q. What is the primary molecular mechanism of XMD17-109 in cancer research?

this compound is a selective ERK5 inhibitor (IC50 = 162 nM) that disrupts downstream signaling pathways, such as MEK5/ERK5-KLF2/4 transcriptional regulation. In endothelial cells, it reverses KRIT1 knockdown-induced KLF2/4 upregulation, confirmed via qPCR . In cancer models, it induces apoptosis by reducing mitochondrial membrane potential (TMRE assay) and increasing caspase 3/7 activity .

Q. What experimental assays are commonly used to evaluate this compound's effects on apoptosis?

Key assays include:

  • Flow cytometry for sub-G1 population quantification (apoptotic cells) and Annexin V/PI staining .
  • Caspase 3/7 activity assays to measure enzymatic activation .
  • TMRE staining to assess mitochondrial depolarization, a hallmark of intrinsic apoptosis .
  • qPCR for quantifying apoptosis-related genes (e.g., KLF2/4) .

Q. Which cell models are most appropriate for studying this compound's activity?

  • Colon cancer cells (e.g., HCT116) to study synergy with 5-fluorouracil (5-FU) in apoptosis induction .
  • Clear cell renal cell carcinoma (ccRCC) models to validate ERK5 inhibition efficacy .
  • Human umbilical vein endothelial cells (HUVECs) for KLF2/4 signaling analysis .

Q. How do researchers confirm the specificity of this compound as an ERK5 inhibitor?

  • Use pharmacological controls (e.g., XMD8-92, another ERK5 inhibitor) to compare apoptotic effects .
  • Combine with siRNA-mediated ERK5 knockdown to observe redundant phenotypes .
  • Validate via kinase selectivity profiling to exclude off-target effects on related kinases (e.g., ERK1/2) .

Q. What are the recommended concentrations of this compound for in vitro studies?

Typical doses range from 1–10 μM , depending on the cell type:

  • 1 μM in HUVECs for KLF2/4 suppression .
  • 10 μM in ccRCC cells to induce caspase activation .
  • Dose-response curves (8–200 μM) in colon cancer models when combined with 5-FU .

Advanced Research Questions

Q. How does this compound's efficacy vary between cancer types, and how can these differences be addressed methodologically?

  • Colon cancer : Synergizes with 5-FU, requiring co-treatment protocols (e.g., sequential vs. concurrent dosing) .
  • Renal cancer : Monotherapy efficacy via caspase activation, necessitating mitochondrial health assessments (e.g., ATP levels) .
  • Context-dependent effects : Use transcriptomic profiling to identify ERK5-regulated pathways unique to each cancer type.

Q. What strategies resolve contradictory data on this compound's impact on cytoskeletal dynamics versus apoptosis?

  • Contradiction : this compound reduces actin ruffles in macrophages without affecting phagocytosis (actin-driven) , yet induces apoptosis in cancer cells via ERK5 inhibition.
  • Resolution :
  • Conduct cell-type-specific pathway analysis (e.g., RNA-seq in macrophages vs. cancer cells).
  • Use live-cell imaging to correlate cytoskeletal changes with apoptosis timelines .

Q. How can researchers optimize combination therapies using this compound with existing chemotherapeutic agents?

  • Synergy testing : Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices .
  • Dose optimization : Generate isobolograms for 5-FU and this compound to identify non-toxic synergistic concentrations .
  • Mechanistic validation : Assess ERK5 pathway suppression (e.g., phospho-ERK5 Western blot) post-combination treatment.

Q. What advanced techniques validate downstream signaling effects of ERK5 inhibition by this compound?

  • CRISPR/Cas9 ERK5 knockout models to compare phenotypes with pharmacological inhibition.
  • Single-cell RNA sequencing to map KLF2/4-dependent transcriptional changes .
  • Proteomic profiling to identify ERK5-regulated phosphoproteins (e.g., using mass spectrometry).

Q. How should dose-response studies be designed to account for cell-type-specific sensitivities?

  • Pilot screens : Test a broad range (0.1–50 μM) in 3–5 cell lines to establish IC50 variability.
  • Time-course assays : Monitor apoptosis (e.g., caspase activity) at 24, 48, and 72 hours .
  • Rescue experiments : Overexpress constitutively active ERK5 to confirm on-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xmd17-109
Reactant of Route 2
Reactant of Route 2
Xmd17-109

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.